2-Morpholinobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Morpholinobenzohydrazide is a chemical compound with the molecular formula C₁₁H₁₅N₃O₂. It is a derivative of benzohydrazide, featuring a morpholine ring attached to the benzohydrazide structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinobenzohydrazide typically involves the reaction of benzohydrazide with morpholine under specific conditions. One common method includes the following steps:
Starting Materials: Benzohydrazide and morpholine.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, often under reflux conditions.
Procedure: Benzohydrazide is dissolved in the solvent, and morpholine is added dropwise. The mixture is then heated under reflux for several hours.
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized for higher yields and efficiency. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Morpholinobenzohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2-Morpholinobenzohydrazide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Morpholinobenzohydrazide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, thereby affecting cellular processes. For example, it may inhibit kinases involved in cell cycle regulation, leading to antiproliferative effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzohydrazide: The parent compound, which lacks the morpholine ring.
Morpholine: A simpler structure without the benzohydrazide moiety.
Hydrazones: Compounds with similar hydrazide functional groups but different substituents
Uniqueness
2-Morpholinobenzohydrazide is unique due to the presence of both the morpholine ring and the benzohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H15N3O2 |
---|---|
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
2-morpholin-4-ylbenzohydrazide |
InChI |
InChI=1S/C11H15N3O2/c12-13-11(15)9-3-1-2-4-10(9)14-5-7-16-8-6-14/h1-4H,5-8,12H2,(H,13,15) |
InChI-Schlüssel |
SEEPHPOCDRENKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC=CC=C2C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.